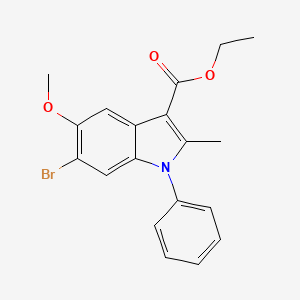
Ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a carboxylate ester group attached to the indole core
作用机制
Target of Action
Indole derivatives are known to interact with multiple receptors in the body . They are important types of molecules and natural products and play a main role in cell biology . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they interact with . Without specific information on “Ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate”, it’s difficult to provide a detailed explanation of its mode of action.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of indole derivatives can vary widely and are influenced by their specific chemical structure
Result of Action
The molecular and cellular effects of indole derivatives can vary widely depending on their specific structure and the receptors they interact with
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core . Subsequent bromination, methylation, and esterification steps are employed to introduce the bromine, methoxy, and carboxylate ester groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
Ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the carboxylate ester can be reduced to an alcohol.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of hydroxylated indole derivatives.
Reduction: Formation of reduced indole derivatives.
Hydrolysis: Formation of carboxylic acid derivatives.
科学研究应用
Ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate has several applications in scientific research:
相似化合物的比较
Ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as:
Ethyl 6-bromo-5-hydroxy-1-methyl-2-phenylsulfanylmethylindole-3-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
Ethyl 6-bromo-2-(bromomethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate: Contains an additional bromomethyl group.
These compounds share the indole core but differ in their substituents, leading to variations in their chemical reactivity and biological activity .
属性
IUPAC Name |
ethyl 6-bromo-5-methoxy-2-methyl-1-phenylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3/c1-4-24-19(22)18-12(2)21(13-8-6-5-7-9-13)16-11-15(20)17(23-3)10-14(16)18/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDMHTWNMLCNHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)sulfanyl]propanamide](/img/structure/B2624004.png)
![N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2624005.png)
![1-[4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B2624007.png)
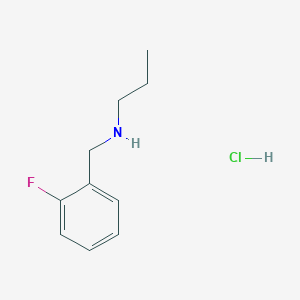
![Benzyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2624011.png)
![1-[1-(3,4-Diethoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2624012.png)
![2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2624013.png)
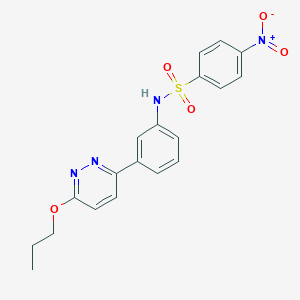
![3,3-Dimethyl-4-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2624015.png)
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2624018.png)
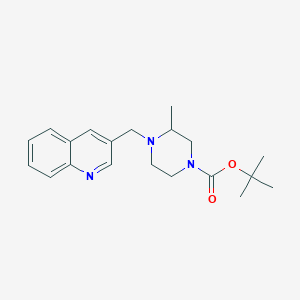
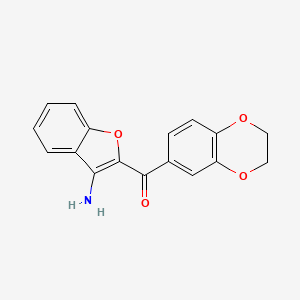
![N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]acetamide](/img/structure/B2624024.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2624026.png)
